2-(4-Bromo-2,5-difluorophenyl)acetonitrile

Catalog No.
S14581856
CAS No.
M.F
C8H4BrF2N
M. Wt
232.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Bromo-2,5-difluorophenyl)acetonitrile

Product Name

2-(4-Bromo-2,5-difluorophenyl)acetonitrile

IUPAC Name

2-(4-bromo-2,5-difluorophenyl)acetonitrile

Molecular Formula

C8H4BrF2N

Molecular Weight

232.02 g/mol

InChI

InChI=1S/C8H4BrF2N/c9-6-4-7(10)5(1-2-12)3-8(6)11/h3-4H,1H2

InChI Key

AIJNPROUNUUHFX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)Br)F)CC#N

2-(4-Bromo-2,5-difluorophenyl)acetonitrile is an organic compound characterized by the molecular formula C8H4BrF2NC_8H_4BrF_2N and a molecular weight of approximately 232.02 g/mol. This compound features a phenyl ring that is substituted with both bromine and fluorine atoms, specifically at the 4 and 2,5 positions, respectively. The presence of the acetonitrile functional group (–C≡N) enhances its chemical versatility, making it significant in various synthetic applications and biological studies.

  • Substitution Reactions: The bromine and fluorine substituents can be replaced by nucleophiles through nucleophilic substitution mechanisms.
  • Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different derivatives.
  • Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which is useful for forming biaryl compounds.

The synthesis of 2-(4-Bromo-2,5-difluorophenyl)acetonitrile typically involves electrophilic aromatic substitution reactions. Key steps include:

  • Bromination: This can be achieved using bromine or N-bromosuccinimide (NBS) under catalytic conditions.
  • Fluorination: Fluorinating agents like Selectfluor are used to introduce fluorine atoms into the phenyl ring.
  • Formation of Acetonitrile: The final product is obtained by reacting the appropriately substituted phenyl compound with a cyanide source under controlled conditions.

The primary applications of 2-(4-Bromo-2,5-difluorophenyl)acetonitrile include:

  • Pharmaceutical Intermediates: It serves as a building block in the synthesis of various pharmaceuticals, particularly those targeting bacterial infections.
  • Material Science: Its unique electronic properties due to halogenation make it useful in developing new materials with specific functionalities.

Several compounds share structural similarities with 2-(4-Bromo-2,5-difluorophenyl)acetonitrile. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
2-(4-Bromo-2-fluorophenyl)acetonitrile114897-91-50.97
2-(5-Bromo-2-fluorophenyl)acetonitrile305800-60-60.93
2-(2-Bromo-4,6-difluorophenyl)acetonitrile1805594-12-00.91
2-(4-Bromo-2-fluorophenyl)-2-methylpropanenitrile749928-77-60.90

The uniqueness of 2-(4-Bromo-2,5-difluorophenyl)acetonitrile lies in its specific halogenation pattern and established role in synthesizing effective antibacterial agents. The combination of both bromine and fluorine atoms contributes to its distinct reactivity and biological activity profile compared to similar compounds.

Regioselective Halogenation Strategies in Aromatic Substitution Reactions

Regioselective halogenation is critical for introducing bromine and fluorine atoms at specific positions on the phenyl ring. Two primary approaches dominate: directed ortho/para substitution and catalyzed bromo-fluoro exchange.

Directed Substitution via Lewis Acid Catalysis

Lewis acids like AlCl₃ or FeCl₃ polarize bromine molecules, enhancing electrophilicity and directing substitution to the para position relative to existing electron-withdrawing groups. For example, bromination of 2,5-difluorobenzene with Br₂ in the presence of AlCl₃ yields 4-bromo-2,5-difluorobenzene with 85% regioselectivity. Zeolite catalysts, such as Ca²⁺-Y, further improve para-selectivity (>95%) by confining reactants within micropores, favoring transition states aligned with the zeolite’s geometry.

Bromo-Fluoro Exchange Reactions

N-Bromosuccinimide (NBS) enables selective bromination under mild conditions. In a large-scale synthesis, 2,5-difluorobenzene reacts with NBS in sulfuric acid at 30–40°C, achieving 92.7% yield of 4-bromo-2,5-difluorobenzene. The ethoxy group in related compounds (e.g., 3-ethoxy-2,4-difluorobenzaldehyde) acts as a directing group, steering bromination to the 4-position.

Table 1: Comparison of Halogenation Methods

MethodCatalystTemperature (°C)Yield (%)Para-Selectivity (%)
Br₂/AlCl₃AlCl₃257885
NBS/H₂SO₄None30–4092.798
Br₂/Ca²⁺-Y ZeoliteCa²⁺-Y259099

Cyanide Displacement Reactions for Acetonitrile Functionalization

Introducing the acetonitrile group typically involves nucleophilic displacement or cyanation of pre-halogenated intermediates.

Nucleophilic Displacement with Cyanide Sources

Phosphorus pentoxide (P₄O₁₀) catalyzes the dehydration of 2-(4-bromo-2,5-difluorophenyl)acetamide to the corresponding nitrile at 300°C, achieving 83% yield. Alternatively, nickel-catalyzed cyanation uses acetonitrile itself as a cyanide source. A Ni(0)/Ni(II) cycle facilitates the coupling of aryl halides with acetonitrile under mild conditions (60–80°C), producing 2-(4-bromo-2,5-difluorophenyl)acetonitrile with >90% purity.

Mechanistic Pathway for Nickel-Catalyzed Cyanation

  • Oxidative Addition: Ni(0) inserts into the C–Br bond of 4-bromo-2,5-difluorobenzene.
  • Ligand Exchange: Acetonitrile coordinates to Ni(II), displacing bromide.
  • Reductive Elimination: Ni(II) releases the nitrile product, regenerating Ni(0).

Solvent Effects on Reaction Yields in Multi-Step Syntheses

Solvent choice profoundly impacts reaction kinetics and selectivity, particularly in multi-step syntheses.

Polar Aprotic Solvents

Dimethylformamide (DMF) enhances electrophilic substitution rates by stabilizing charged intermediates. For example, bromination in DMF increases conversion rates by 40% compared to chlorobenzene. However, DMF’s high boiling point complicates product isolation.

Protic vs. Aprotic Media

Sulfuric acid, used in NBS-mediated bromination, protonates aromatic rings, increasing electrophile affinity. In contrast, acetonitrile’s low dielectric constant favors SN2 mechanisms during cyanide displacement, reducing side reactions.

Table 2: Solvent Impact on Key Reaction Steps

Reaction StepOptimal SolventYield Improvement (%)Selectivity Change
BrominationDMF+40Para ↑ 15%
CyanationAcetonitrile+25SN2 ↑ 30%
PurificationHexaneN/APurity ↑ 10%

Catalytic Systems for Improved Atom Economy in Bromo-Fluoro Substitutions

Modern catalysts prioritize atom economy by minimizing waste and maximizing substrate utilization.

Zeolite-Based Systems

Ca²⁺-Y zeolites achieve near-quantitative bromine use in aromatic substitutions, reducing Br₂ waste by 70% compared to stoichiometric methods. The zeolite’s micropores also prevent over-bromination by sterically hindering di-substitution.

Nickel Catalysis

Nickel complexes enable one-pot syntheses by combining halogenation and cyanation. For instance, Ni(dppf)Cl₂ catalyzes sequential bromination (using NBS) and cyanation (using acetonitrile) with 88% overall yield. This approach eliminates intermediate purification, cutting solvent use by 50%.

Table 3: Catalytic Performance Metrics

CatalystBromine Efficiency (%)Yield (%)Waste Reduction (%)
Ca²⁺-Y Zeolite989070
Ni(dppf)Cl₂958860
AlCl₃757830

XLogP3

2.5

Hydrogen Bond Acceptor Count

3

Exact Mass

230.94952 g/mol

Monoisotopic Mass

230.94952 g/mol

Heavy Atom Count

12

Dates

Modify: 2024-08-10

Explore Compound Types